

# Introduction: Targeting CGRP in Migraine Pathophysiology

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## Compound of Interest

Compound Name: BMS-846372  
CAS No.: 1190363-03-1  
Cat. No.: B592685

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Migraine is a debilitating neurological disorder characterized by severe headaches.[1] A key player in its pathophysiology is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide that is a highly potent endogenous vasodilator.[1][2] CGRP is widely distributed in the nervous system, and its levels are elevated during migraine attacks.[1][3] The CGRP receptor, a G-protein-coupled receptor (GPCR), is a primary target for non-vasoconstricting antimigraine agents.[2][3]

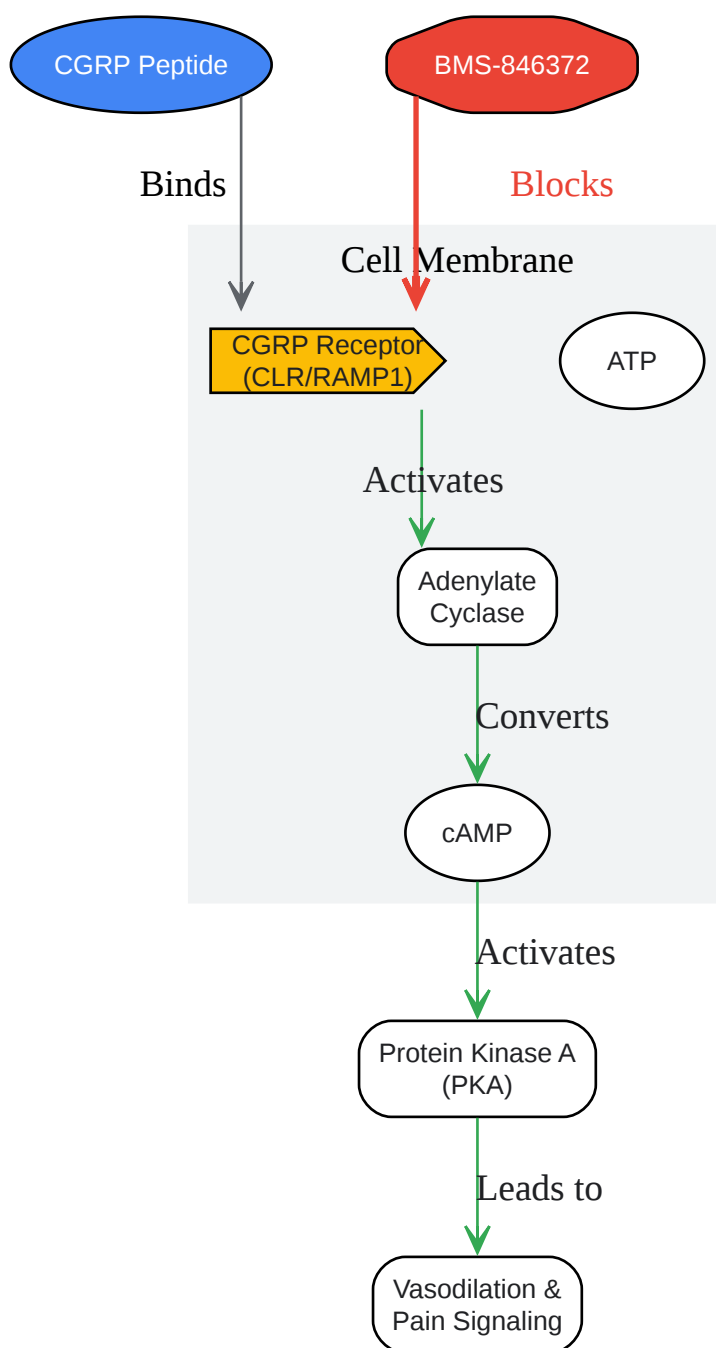
The development of small molecule CGRP receptor antagonists, or "gepants," has been a significant goal. Early candidates, however, were often hampered by limitations such as poor oral bioavailability or liver toxicity.[2] **BMS-846372** was synthesized by researchers at Bristol-Myers Squibb to overcome these challenges, representing a concerted effort to optimize both potency and drug-like properties for a viable oral migraine therapeutic.[1][2]

## Molecular Profile and Mechanism of Action

**BMS-846372** is a non-peptide, small molecule antagonist of the human CGRP receptor.[4][5] Its mechanism of action is direct, competitive blockade of the CGRP receptor, thereby

preventing the binding of endogenous CGRP and inhibiting the subsequent intracellular signaling cascade that leads to vasodilation and pain signal transmission.

The following diagram illustrates the CGRP signaling pathway and the inhibitory action of **BMS-846372**.



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Caption: CGRP receptor signaling and antagonism by **BMS-846372**.

## In Vitro Pharmacology: Quantifying Potency and Selectivity

A critical early step in preclinical evaluation is to quantify a compound's interaction with its target and assess its potential for off-target effects. For **BMS-846372**, this involved receptor binding assays to measure affinity and functional assays to measure antagonist potency.

### Receptor Binding Affinity

The affinity of **BMS-846372** for the human CGRP receptor was determined through a competitive radioligand binding assay. This gold-standard method measures how effectively a test compound displaces a known radiolabeled ligand ( $[^{125}\text{I}]$ -CGRP) from the receptor. The resulting inhibition constant ( $K_i$ ) is an intrinsic measure of binding affinity.

#### Experimental Protocol: Radioligand Binding Assay

- Source Material: Membranes were prepared from human neuroepithelioma SK-N-MC cells, which endogenously express the CGRP receptor.[2]
- Radioligand:  $[^{125}\text{I}]$ -labeled human  $\alpha$ -CGRP was used as the competitive ligand.
- Incubation: Cell membranes were incubated with a fixed concentration of  $[^{125}\text{I}]$ -CGRP and varying concentrations of **BMS-846372**.
- Separation: Bound and free radioligand were separated via filtration.
- Detection: The radioactivity of the filter-bound complex was quantified using a gamma counter.
- Analysis: Data were analyzed using non-linear regression to calculate the  $\text{IC}_{50}$  (concentration of **BMS-846372** that inhibits 50% of radioligand binding), which was then converted to a  $K_i$  value using the Cheng-Prusoff equation.

**BMS-846372** demonstrated high-affinity binding to the CGRP receptor.[2] Notably, its enantiomer showed significantly reduced affinity, highlighting the stereospecificity of the

interaction.[1]

## Functional Receptor Antagonism

Beyond simple binding, it is crucial to demonstrate that the compound inhibits receptor function. CGRP receptor activation leads to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). A functional assay was employed to measure the ability of **BMS-846372** to block this CGRP-induced cAMP production.

Experimental Protocol: cAMP Functional Assay

- Cell Line: Whole SK-N-MC cells were used for the assay.[1]
- Pre-incubation: Cells were pre-incubated with varying concentrations of **BMS-846372**.
- Stimulation: CGRP was added to the cells to stimulate the cAMP signaling cascade.
- Lysis and Detection: After incubation, cells were lysed, and the concentration of intracellular cAMP was measured using a suitable detection kit (e.g., HTRF or ELISA).
- Analysis: The concentration-response curve was plotted to determine the IC<sub>50</sub> value, representing the concentration of **BMS-846372** required to inhibit 50% of the maximal CGRP-stimulated cAMP response.

The results confirmed that **BMS-846372** is a potent functional antagonist, capable of completely inhibiting CGRP-mediated cAMP elevation.[1][6]

## In Vitro Data Summary

Parameter	Cell Line	Value	Reference
Binding Affinity (K <sub>i</sub> )	SK-N-MC Membranes	0.070 ± 0.021 nM	[1][2][7]
Functional Antagonism (IC <sub>50</sub> )	SK-N-MC Cells	0.22 ± 0.05 nM	[1][2][6]

## Selectivity and Metabolic Stability

To ensure a favorable safety profile, a new chemical entity must be selective for its intended target. **BMS-846372** was screened against a panel of other receptors, ion channels, and enzymes. At a concentration of 10  $\mu$ M, it showed no significant off-target liabilities, indicating a high degree of selectivity.[1]

Furthermore, early assessment of metabolic stability is essential for predicting oral bioavailability and dosing regimens. In human liver microsomes, **BMS-846372** was found to be reasonably stable, with 74% of the compound remaining after a 10-minute incubation.[1]

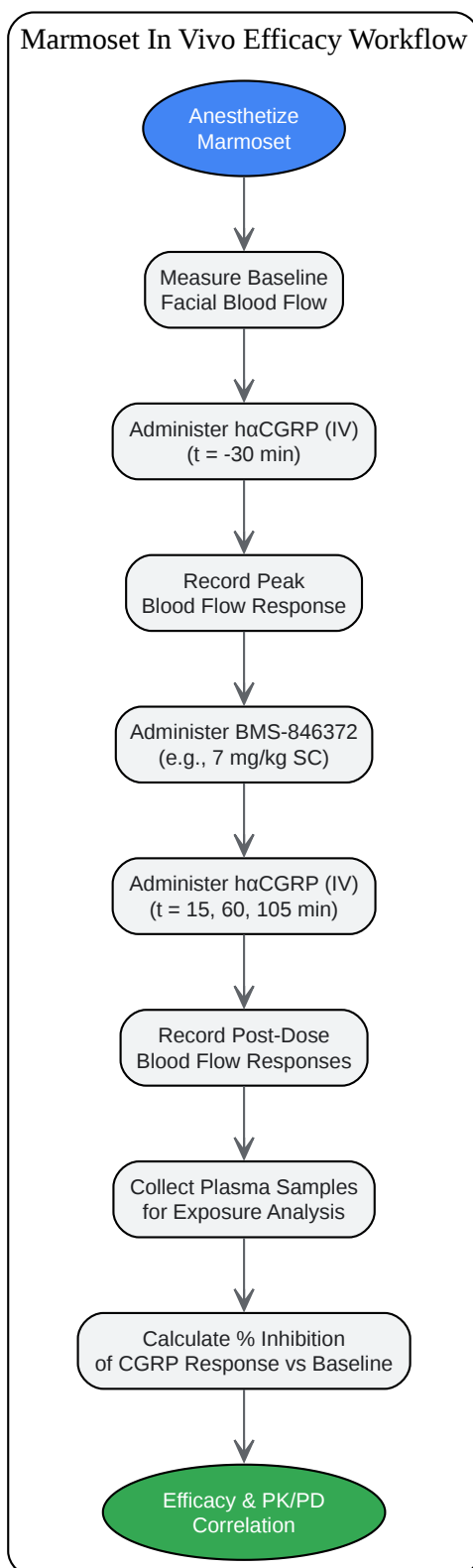
## In Vivo Pharmacology: Demonstrating Efficacy in a Translational Model

The ultimate test of a preclinical candidate is its performance in a living system. For a CGRP antagonist, the scientific challenge is to use an animal model that recapitulates a key aspect of migraine pathophysiology—CGRP-induced vasodilation.

### The Marmoset Facial Blood Flow Model

A novel, non-invasive model was developed using marmosets to assess the in vivo efficacy of CGRP receptor antagonists.[1] This model leverages the physiological effect of CGRP on blood vessels. Intravenous administration of human  $\alpha$ -CGRP (h $\alpha$ CGRP) causes a measurable increase in facial blood flow, which serves as a surrogate for the intracranial artery dilation characteristic of a migraine.[1] The ability of an antagonist to block this effect is a direct measure of its in vivo target engagement and pharmacodynamic activity.

The workflow for this in vivo experiment is outlined below.



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Caption: Experimental workflow for the marmoset facial blood flow model.

## In Vivo Efficacy Results

In the marmoset model, **BMS-846372** demonstrated potent and exposure-dependent efficacy. Following a subcutaneous dose of 7 mg/kg, the compound produced a strong inhibition of the CGRP-induced increase in facial blood flow.[1]

Time Post-Dose (7 mg/kg SC)	Inhibition of CGRP Response	Reference
60 minutes	> 50%	[1][2]
105 minutes	> 50%	[1][2]

Plasma concentrations at these time points were well above 1000 nM, confirming that the observed efficacy was directly correlated with sufficient drug exposure.[1] This robust in vivo activity provided strong validation for its potential in human studies.[1]

## Preclinical Pharmacokinetics

A key objective in the design of **BMS-846372** was to achieve good oral bioavailability, a significant hurdle for previous CGRP antagonists.[2] Pharmacokinetic studies were conducted in multiple preclinical species to assess this critical property.

**BMS-846372** was confirmed to have good oral bioavailability in rats, dogs, and cynomolgus monkeys.[1][2][4][8] This favorable pharmacokinetic profile, combined with its potent antagonism and clean off-target screen, positioned it as a highly attractive candidate for clinical development.[1]

Species	Route of Administration	Bioavailability	Reference
Rat	Oral	Good	[1][4][8]
Dog	Oral	Good	[1][4][8]
Cynomolgus Monkey	Oral	Good	[1][2][4]

## Conclusion

The preclinical pharmacology of **BMS-846372** demonstrates a thoughtfully executed drug discovery campaign. By systematically addressing the liabilities of earlier compounds, researchers developed a potent, selective, and orally bioavailable CGRP receptor antagonist. High-affinity binding and functional antagonism were established in vitro, with  $K_i$  and  $IC_{50}$  values in the sub-nanomolar range. This potency translated directly to a robust, exposure-dependent pharmacodynamic effect in a translational in vivo model of CGRP-mediated vasodilation. Coupled with a favorable pharmacokinetic profile across multiple species and a clean off-target liability screen, **BMS-846372** emerged from preclinical evaluation as a promising candidate for the treatment of migraine.

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